molecular formula C8H9NO3S B13495517 2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid

2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid

Cat. No.: B13495517
M. Wt: 199.23 g/mol
InChI Key: BLDYEGJIMJLXAK-UHFFFAOYSA-N
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Description

2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is a compound that features both an isoxazole and a thietane ring. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Thietanes are four-membered sulfur-containing heterocycles. The combination of these two rings in a single molecule makes this compound an interesting subject for research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid typically involves the formation of the isoxazole and thietane rings followed by their coupling. One common method for synthesizing isoxazoles is the cycloaddition of nitrile oxides to alkenes or alkynes . Thietanes can be synthesized via the cyclization of β-halo sulfides . The coupling of these two rings can be achieved through various organic reactions, such as nucleophilic substitution or cyclization reactions under controlled conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the isoxazole or thietane rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is not fully understood. it is likely to interact with various molecular targets due to the presence of the isoxazole and thietane rings. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Isoxazol-3-yl)thietan-3-yl)acetic acid is unique due to the combination of the isoxazole and thietane rings in a single molecule. This dual-ring structure may confer unique chemical and biological properties that are not present in compounds containing only one of these rings.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

2-[3-(1,2-oxazol-3-yl)thietan-3-yl]acetic acid

InChI

InChI=1S/C8H9NO3S/c10-7(11)3-8(4-13-5-8)6-1-2-12-9-6/h1-2H,3-5H2,(H,10,11)

InChI Key

BLDYEGJIMJLXAK-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)(CC(=O)O)C2=NOC=C2

Origin of Product

United States

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